molecular formula C13H14N2O4S B3509840 ethyl 2-(((2,4-dioxothiazolidin-3-yl)methyl)amino)benzoate

ethyl 2-(((2,4-dioxothiazolidin-3-yl)methyl)amino)benzoate

Cat. No.: B3509840
M. Wt: 294.33 g/mol
InChI Key: VTCOKHMYDNKANP-UHFFFAOYSA-N
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Description

Ethyl 2-(((2,4-dioxothiazolidin-3-yl)methyl)amino)benzoate is a synthetic organic compound that belongs to the class of thiazolidinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiazolidinone ring in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(((2,4-dioxothiazolidin-3-yl)methyl)amino)benzoate typically involves the reaction of 2-aminobenzoic acid with ethyl chloroformate to form ethyl 2-aminobenzoate. This intermediate is then reacted with 2,4-thiazolidinedione in the presence of a suitable base, such as triethylamine, to yield the final product. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((2,4-dioxothiazolidin-3-yl)methyl)amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 2-(((2,4-dioxothiazolidin-3-yl)methyl)amino)benzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in metabolic pathways, such as peroxisome proliferator-activated receptor gamma (PPAR-γ).

    Pathways Involved: It modulates the activity of PPAR-γ, leading to improved insulin sensitivity and anti-inflammatory effects.

Comparison with Similar Compounds

Ethyl 2-(((2,4-dioxothiazolidin-3-yl)methyl)amino)benzoate can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidinedione, 2,4-thiazolidinedione, and benzylidene-2,4-thiazolidinedione.

    Uniqueness: The presence of the ethyl ester group and the specific substitution pattern on the thiazolidinone ring make it unique.

Properties

IUPAC Name

ethyl 2-[(2,4-dioxo-1,3-thiazolidin-3-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S/c1-2-19-12(17)9-5-3-4-6-10(9)14-8-15-11(16)7-20-13(15)18/h3-6,14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCOKHMYDNKANP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCN2C(=O)CSC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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